2-Amino-3-methyl-1,3-thiazol-3-ium iodide
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Overview
Description
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide typically involves the alkylation of 2-amino-1,3-thiazole with iodomethyl compounds. For example, the reaction of 2-amino-1,3-thiazole with 1-(iodomethyl)trimethylsilane in dry acetone at 50–60°C in the absence of basic media and catalysts results in the formation of 2-amino-3-[(trimethylsilyl)methyl]-1,3-thiazol-3-ium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of electron-rich sulfur and nitrogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iodomethyl compounds for alkylation and various oxidizing and reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield substituted thiazolium iodides, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.
Scientific Research Applications
2-Amino-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be explored for similar applications.
Agrochemicals: Thiazole compounds are used in the development of pesticides and herbicides due to their biological activity.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets through its electron-rich sulfur and nitrogen atoms. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities . The specific molecular pathways involved depend on the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A basic scaffold found in many biologically active compounds.
2-Aminobenzothiazole: Known for its antiviral and antitumor activities.
3-Methylbenzo[d]thiazol-3-ium iodide:
Uniqueness
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
652152-19-7 |
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Molecular Formula |
C4H7IN2S |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
3-methyl-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H |
InChI Key |
DJQQQCZPDHWBOX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC=C1)N.[I-] |
Origin of Product |
United States |
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